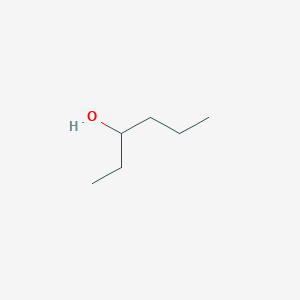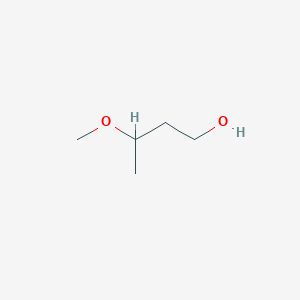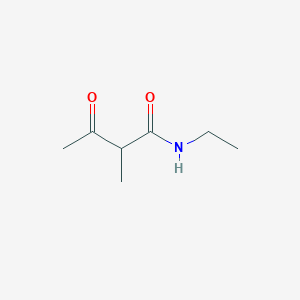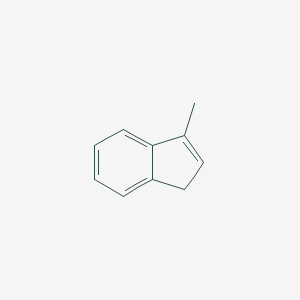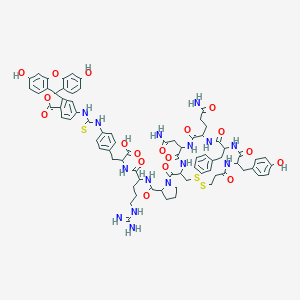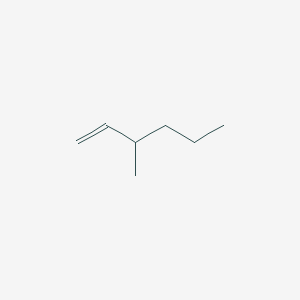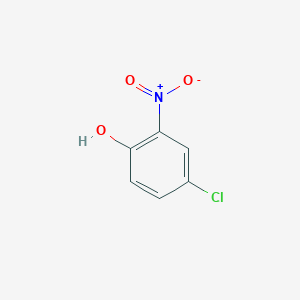
4-Chlor-2-nitrophenol
Übersicht
Beschreibung
4-Chloro-2-nitrophenol is an organic compound with the molecular formula C6H4ClNO3. It is a chlorinated nitrophenol, characterized by the presence of both a chlorine atom and a nitro group attached to a phenol ring. This compound is commonly used in the synthesis of dyes, drugs, and pesticides, and has been detected in various industrial effluents .
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-nitrophenol has a wide range of applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: The compound is studied for its biodegradation by various microorganisms, which can be useful for bioremediation of contaminated sites.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: 4-Chloro-2-nitrophenol is used in the production of pesticides and other agrochemicals.
Safety and Hazards
Wirkmechanismus
Target of Action
4-Chloro-2-nitrophenol (4C2NP) is a type of chloronitrophenol (CNP) that has been detected in various industrial effluents . It is primarily targeted by certain bacteria, such as Exiguobacterium sp. PMA and Pseudomonas sp. JHN , which use 4C2NP as the sole carbon and energy source. The primary targets of 4C2NP within these bacteria are specific enzymes, including 4C2NP reductase and 4-chloro-2-aminophenol (4C2AP) dehalogenase .
Mode of Action
The mode of action of 4C2NP involves its interaction with these target enzymes. 4C2NP reductase catalyzes the conversion of 4C2NP into 4C2AP by reducing the nitro group of 4C2NP into an amino group . Following this, 4C2AP dehalogenase catalyzes the dehalogenation of 4C2AP .
Biochemical Pathways
The biochemical pathway of 4C2NP degradation involves several steps. In Exiguobacterium sp. PMA, the degradation pathway involves the reduction of 4C2NP into 4C2AP, which is then dehalogenated to aminophenol . In Pseudomonas sp. JHN, 4C2NP is biotransformed into 5-chloro-2-methylbenzoxazole . These pathways result in the stoichiometric release of chloride and ammonium ions .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 4C2NP are not readily available, it is known that certain bacteria can degrade 4C2NP up to a concentration of 0.6 mM . This suggests that these bacteria can effectively absorb and metabolize 4C2NP in their environment.
Result of Action
The result of 4C2NP’s action is its degradation and the release of chloride and ammonium ions . This degradation process helps in the bioremediation of 4C2NP-contaminated sites .
Action Environment
The action of 4C2NP and its degradation by bacteria can be influenced by environmental factors. For instance, the bioremediation of 4C2NP by Exiguobacterium sp. PMA was found to be faster in non-sterilized soil than sterilized soil . This suggests that other microorganisms and environmental factors in non-sterilized soil may enhance the degradation process. Furthermore, high concentrations of 4C2NP can be toxic to certain bacteria and inhibit their growth .
Biochemische Analyse
Biochemical Properties
4-Chloro-2-nitrophenol interacts with various enzymes and proteins in biochemical reactions. For instance, in the bacterium Exiguobacterium sp. PMA, the crude extract of 4-Chloro-2-nitrophenol-induced cells contained enzymatic activity for 4-Chloro-2-nitrophenol reductase and 4-chloro-2-aminophenol dehalogenase . These enzymes are involved in the degradation of 4-Chloro-2-nitrophenol .
Cellular Effects
4-Chloro-2-nitrophenol has been shown to have effects on various types of cells and cellular processes. For example, in Pseudomonas sp. JHN, it was observed that high concentrations of 4-Chloro-2-nitrophenol are toxic to the cells and inhibit bacterial growth .
Molecular Mechanism
The molecular mechanism of 4-Chloro-2-nitrophenol involves its conversion into other compounds through enzymatic reactions. In Exiguobacterium sp. PMA, 4-Chloro-2-nitrophenol reductase catalyzes the conversion of 4-Chloro-2-nitrophenol into 4-chloro-2-aminophenol by the reduction of the nitro group of 4-Chloro-2-nitrophenol into an amino group .
Temporal Effects in Laboratory Settings
The effects of 4-Chloro-2-nitrophenol can change over time in laboratory settings. For instance, in Exiguobacterium sp. PMA, the bioremediation of 4-Chloro-2-nitrophenol was faster in non-sterilized soil than sterilized soil .
Metabolic Pathways
4-Chloro-2-nitrophenol is involved in various metabolic pathways. In Exiguobacterium sp. PMA, it is degraded via a pathway that involves the enzymes 4-Chloro-2-nitrophenol reductase and 4-chloro-2-aminophenol dehalogenase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Chloro-2-nitrophenol involves the hydrolysis of 2,5-dichloronitrobenzene. The process typically includes the following steps :
Hydrolysis: In a hydrolytic decomposition pot, 2,5-dichloronitrobenzene is hydrolyzed with aqueous sodium hydroxide at elevated temperatures (120-130°C) under pressure.
Distillation: The reaction mixture is distilled to remove unreacted 2,5-dichloronitrobenzene.
Crystallization: The resulting product is crystallized by cooling the mixture and adding industrial salt.
Neutralization: The crystallized product is neutralized with hydrochloric acid to obtain 4-Chloro-2-nitrophenol.
Industrial Production Methods: In industrial settings, the synthesis of 4-Chloro-2-nitrophenol may involve the use of activated carbon to absorb organic impurities during the reaction process. This improves the quality of the final product and reduces environmental impact .
Analyse Chemischer Reaktionen
4-Chloro-2-nitrophenol undergoes various chemical reactions, including reduction, chlorination, and substitution .
Reduction:
Reagents and Conditions: Reduction of 4-Chloro-2-nitrophenol can be achieved using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products: The reduction process yields 2-amino-4-chlorophenol.
Chlorination:
Reagents and Conditions: Chlorination can be performed using chlorine gas in the presence of a catalyst.
Major Products: This reaction produces 2,4-dichloro-6-nitrophenol, which can be further reduced to 2-amino-4,6-dichlorophenol.
Substitution:
Reagents and Conditions: Substitution reactions can occur with various nucleophiles under appropriate conditions.
Major Products: Depending on the nucleophile used, different substituted phenols can be obtained.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-nitrophenol can be compared with other chlorinated nitrophenols, such as 2-chloro-4-nitrophenol, 2-chloro-5-nitrophenol, and 2,6-dichloro-4-nitrophenol . These compounds share similar chemical structures but differ in the position and number of chlorine and nitro groups on the phenol ring.
Uniqueness:
4-Chloro-2-nitrophenol: Unique due to its specific substitution pattern, making it suitable for certain synthetic applications.
2-Chloro-4-nitrophenol: Often used as a building block for dyes and plastics.
2-Chloro-5-nitrophenol: Used in the synthesis of various organic compounds.
2,6-Dichloro-4-nitrophenol: Known for its use in the production of specific pesticides.
By understanding the properties, preparation methods, and applications of 4-Chloro-2-nitrophenol, researchers can better utilize this compound in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
4-chloro-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSIFTLPLKCTSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058996 | |
| Record name | 4-Chloro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 4-Chloro-2-nitrophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20014 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00778 [mmHg] | |
| Record name | 4-Chloro-2-nitrophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20014 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
89-64-5 | |
| Record name | 4-Chloro-2-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-CHLORO-2-NITROPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-chloro-2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Chloro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-2-NITROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/438LQ62WNH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Chloro-2-nitrophenol?
A1: 4-Chloro-2-nitrophenol has the molecular formula C6H4ClNO3 and a molecular weight of 173.55 g/mol.
Q2: Are there any spectroscopic data available for 4-Chloro-2-nitrophenol?
A2: Yes, studies have used techniques like Nuclear Quadrupole Resonance (NQR) to analyze the internal torsional frequencies of 4-Chloro-2-nitrophenol. [] These frequencies, influenced by temperature and hydrogen bonding, offer insights into the compound's molecular dynamics. [] Additionally, research on dipole moments has been conducted, revealing insights into the intramolecular hydrogen bond within the molecule. []
Q3: Why is 4-Chloro-2-nitrophenol considered an environmental pollutant?
A3: 4-Chloro-2-nitrophenol is often detected as a water pollutant [] due to its release in industrial effluents from sectors like pesticide production. [] Its persistence in the environment and resistance to biodegradation [] makes it a significant concern.
Q4: How can 4-Chloro-2-nitrophenol be removed from the environment?
A4: Numerous methods have been investigated for the removal of 4-Chloro-2-nitrophenol, including:
- Adsorption: Studies have explored the use of various adsorbents, such as nano-titanium dioxide (nano-TiO2) [, , ], nano-zinc oxide (nano-ZnO) [], graphene [], modified nano-graphene [], carbon nano-fibers [], and modified bentonite [], for the removal of 4-Chloro-2-nitrophenol from aqueous solutions.
- Advanced Oxidation Processes (AOPs): AOPs, including UV, H2O2, UV/H2O2, Fenton, UV/Fenton, and UV/TiO2, have demonstrated effectiveness in degrading 4-Chloro-2-nitrophenol. [] Among these, UV/Fenton proved to be the most efficient in partial mineralization. []
- Catalytic Ozonation: The use of nano-ZnO as a catalyst in the ozonation process has been found to significantly enhance the degradation of 4-Chloro-2-nitrophenol. []
- Biodegradation: Certain bacterial strains, particularly those belonging to the genus Bacillus, have exhibited the ability to degrade 4-Chloro-2-nitrophenol. [, , , ] Research has identified metabolites like 5-chloro-2-methylbenzoxazole resulting from the bacterial degradation pathway. [, ]
Q5: What are the byproducts of 4-Chloro-2-nitrophenol degradation and their potential environmental risks?
A5: Research on the synergistic elimination of NOx and 4-Chloro-2-nitrophenol using a V2O5-WO3/TiO2 catalyst identified several byproducts, including aromatics, alkenes, alkanes, and their chlorinated counterparts. [] Notably, the study discovered the presence of 3-chlorobenzonitrile, 4-chloro-2-nitrophenol, and inorganic CS2. [] The formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), particularly in the presence of SO2, raises concerns due to their toxicity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
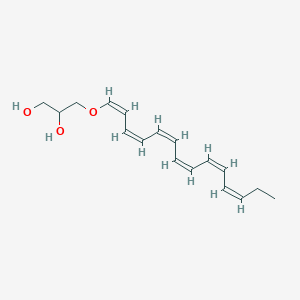
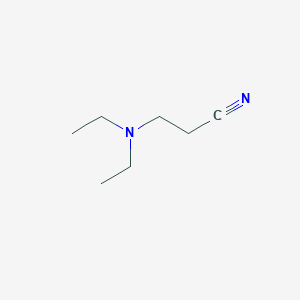
![(1R)-1-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B165597.png)
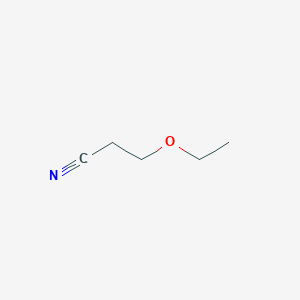
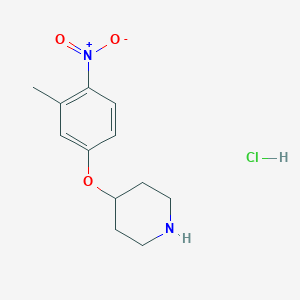
![(3aS-cis)-(-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B165600.png)
